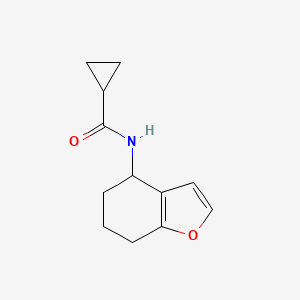![molecular formula C13H18N2O4 B7574750 Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate](/img/structure/B7574750.png)
Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate, also known as Methyl MNEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Methyl MNEP is a synthetic compound that belongs to the class of N-substituted piperazines and has a molecular weight of 310.35 g/mol.
Wirkmechanismus
Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP acts as a selective antagonist of the dopamine D3 receptor, which is a subtype of dopamine receptor that is predominantly expressed in the mesolimbic pathway of the brain. By blocking the activity of the dopamine D3 receptor, Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP modulates the release of dopamine in the brain, which can have significant effects on behavior, mood, and cognition.
Biochemical and Physiological Effects:
Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP has been shown to have significant effects on the biochemical and physiological processes in the brain. It has been found to modulate the release of dopamine in the mesolimbic pathway, which can have significant effects on the reward system and motivation. Additionally, Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP has been found to have anxiolytic and antidepressant effects, which make it a potential therapeutic agent for the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP in lab experiments is its potent and selective antagonism towards the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor subtype in various physiological and pathological processes. Additionally, Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP has been found to have good bioavailability and pharmacokinetic properties, which make it a potential candidate for the development of therapeutic agents.
However, there are also some limitations associated with the use of Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP in lab experiments. One of the main limitations is its potential toxicity, which can have adverse effects on the experimental subjects. Additionally, Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP is a synthetic compound, which can limit its use in certain research fields that require natural compounds.
Zukünftige Richtungen
There are several future directions that can be explored in the research of Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP. One potential direction is the development of more potent and selective dopamine D3 receptor antagonists that can have improved therapeutic efficacy and fewer side effects. Additionally, the role of the dopamine D3 receptor in various neurological and psychiatric disorders can be further explored using Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP as a tool. Finally, the potential applications of Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP in other research fields, such as cancer biology and immunology, can be explored.
Synthesemethoden
Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP is synthesized using a multi-step process that involves the reaction of 4-methyl-3-nitrobenzaldehyde with ethyl 2-aminopropanoate to form an intermediate product. This intermediate product is then treated with methyl iodide to yield the final product, Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP has been extensively studied for its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit potent and selective antagonism towards the dopamine D3 receptor, which makes it a potential therapeutic agent for the treatment of various neurological and psychiatric disorders, such as addiction, schizophrenia, and Parkinson's disease.
Eigenschaften
IUPAC Name |
methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-8-5-6-11(7-12(8)15(17)18)9(2)14-10(3)13(16)19-4/h5-7,9-10,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKKUJDCEWPRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(C)C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7574668.png)




![N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B7574693.png)

![N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7574698.png)


![N-[1-(2,4-dichlorophenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7574743.png)

![3-[(2-Cyclopent-2-en-1-ylacetyl)amino]-4-fluorobenzoic acid](/img/structure/B7574766.png)
